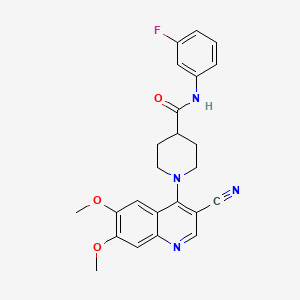

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a quinoline-piperidine hybrid compound characterized by a 3-cyano-substituted quinoline core with 6,7-dimethoxy groups and a piperidine-4-carboxamide moiety linked to a 3-fluorophenyl group. The 3-cyano group enhances electron-withdrawing properties, which may influence pharmacokinetic stability, while the dimethoxy substituents likely contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name |

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-8-6-15(7-9-29)24(30)28-18-5-3-4-17(25)10-18/h3-5,10-12,14-15H,6-9H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJDKRJQLRNNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Research Implications

The target compound’s unique 3-cyano-6,7-dimethoxyquinoline scaffold positions it as a candidate for further optimization. Structural comparisons highlight:

- Yield Optimization : Adopting reaction conditions from (e.g., controlled temperature, solvent systems) could improve synthetic efficiency.

- Biological Screening : Testing against enzymatic targets (e.g., soluble epoxide hydrolase, peroxisome proliferator-activated receptors) is warranted, given the activity of related compounds .

Biological Activity

The compound 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a synthetic molecule with potential therapeutic applications, particularly in oncology. Its structure features a quinoline moiety known for various biological activities, including anti-cancer properties. This article aims to explore the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 434.46 g/mol

- CAS Number : 1226445-39-1

- SMILES Notation : N#Cc1cnc2c(c1N1CCC(CC1)C(=O)Nc1cccc(c1)F)cc(c(c2)OC)OC

The compound's structure includes a piperidine ring, which is significant for its interaction with biological targets.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit notable anticancer effects. The specific compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to this one can induce apoptosis in various cancer cell lines, suggesting a mechanism of action that may involve the modulation of signaling pathways related to cell survival and death.

Case Studies

- In Vitro Studies : A study published in PubMed evaluated a series of quinoline derivatives, demonstrating their effectiveness against multiple cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .

- Mechanism of Action : The proposed mechanism for the anticancer activity includes the inhibition of sirtuins, which are NAD+-dependent deacetylases implicated in cancer progression. This inhibition leads to altered gene expression profiles that favor apoptosis over survival .

Other Biological Activities

Beyond anticancer effects, quinoline derivatives have been explored for additional biological activities:

- Antimicrobial Activity : Some studies have reported antibacterial and antifungal properties associated with quinoline compounds, suggesting their potential as broad-spectrum antimicrobial agents .

- Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting inflammatory pathways, particularly through the inhibition of nitric oxide production in macrophages .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate bioavailability and metabolic stability, although further investigations are required to fully characterize its pharmacokinetic profile.

Toxicology Studies

Initial toxicity assessments using zebrafish models indicated that while some derivatives exhibit significant toxicity, the specific compound's safety profile remains to be thoroughly evaluated .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.